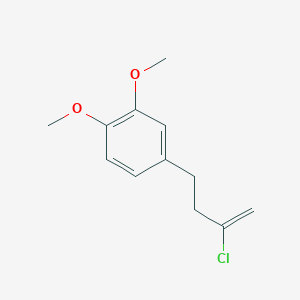

2-Chloro-4-(3,4-dimethoxyphenyl)-1-butene

Description

Contextualization within Contemporary Organic Chemistry and Pharmaceutical Scaffolds

In modern organic chemistry, the development of efficient and selective methods for the construction of complex molecules is a primary goal. The 3,4-dimethoxyphenyl moiety, a derivative of catechol, is a common feature in many biologically active natural products and synthetic compounds. nih.gov The presence of this group in 2-Chloro-4-(3,4-dimethoxyphenyl)-1-butene suggests its potential as a precursor to a range of pharmacologically relevant molecules. The allylic chloride functionality is a highly valuable synthetic handle, allowing for a variety of nucleophilic substitution reactions to introduce new functional groups and build molecular complexity. organic-chemistry.orgresearchgate.net

The combination of these two features in a single molecule makes this compound a promising scaffold for the generation of compound libraries for drug discovery. The dimethoxyphenyl group can be found in compounds with a wide array of biological activities, including antioxidant and anti-inflammatory properties. researchgate.net The ability to readily modify the butene chain through the reactive chloride opens up possibilities for tuning the molecule's properties to optimize its interaction with biological targets.

Historical Perspective on Analogous Chemical Structures and their Synthetic Utility

The synthetic utility of both the 3,4-dimethoxyphenyl group and allylic chlorides is well-established in the chemical literature. The 3,4-dimethoxyphenyl group, often referred to as a veratryl group, is derived from veratrole (1,2-dimethoxybenzene). Historically, veratrole derivatives have been key components in the synthesis of alkaloids and other natural products.

Similarly, allylic chlorides have a long history as versatile intermediates in organic synthesis. Their reactivity allows for the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in the construction of organic molecules. nih.gov The development of transition-metal-catalyzed cross-coupling reactions has further expanded the utility of allylic chlorides, enabling the formation of complex structures with high levels of control over stereochemistry and regioselectivity.

Rationale for In-depth Academic Inquiry into this compound

The rationale for a detailed investigation of this compound stems from its potential to serve as a versatile building block in several areas of chemical science. The unique juxtaposition of its functional groups suggests that it could be a valuable precursor for the synthesis of novel compounds with interesting biological or material properties.

A systematic study of the reactivity of this compound could lead to the development of new synthetic methods. For example, exploring its behavior in various catalytic systems could uncover new transformations or provide more efficient routes to known structures. Furthermore, the synthesis and biological evaluation of a library of compounds derived from this scaffold could lead to the discovery of new drug candidates. The chalcone (B49325) scaffold, which shares some structural similarities, is a well-known privileged structure in medicinal chemistry, with derivatives showing a broad range of biological activities. niscpr.res.in

Overview of Current Research Trajectories and Knowledge Gaps for this compound

Currently, the research landscape for this compound itself is not extensively documented in publicly available literature. Much of the available information comes from chemical suppliers, indicating its availability as a research chemical. bldpharm.com However, based on the known chemistry of its constituent parts, several potential research trajectories can be envisioned.

One area of focus could be the exploration of its use in transition-metal-catalyzed cross-coupling reactions. Investigating its reactivity with a variety of nucleophiles, such as organoboron, organozinc, and organotin reagents, could provide access to a wide range of substituted butene derivatives. Another avenue of research could involve the investigation of its potential as a monomer in polymerization reactions, leading to the development of new materials with tailored properties. The presence of the dimethoxyphenyl group could impart interesting electronic or optical properties to such polymers.

Structure

3D Structure

Properties

IUPAC Name |

4-(3-chlorobut-3-enyl)-1,2-dimethoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClO2/c1-9(13)4-5-10-6-7-11(14-2)12(8-10)15-3/h6-8H,1,4-5H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIZKETJJEDDIKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCC(=C)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901247119 | |

| Record name | 4-(3-Chloro-3-buten-1-yl)-1,2-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901247119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951891-33-1 | |

| Record name | 4-(3-Chloro-3-buten-1-yl)-1,2-dimethoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951891-33-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-Chloro-3-buten-1-yl)-1,2-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901247119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Synthesis of 2 Chloro 4 3,4 Dimethoxyphenyl 1 Butene

Regioselective and Stereoselective Synthetic Pathways for 2-Chloro-4-(3,4-dimethoxyphenyl)-1-butene

The construction of the chiral center at the C2 position and the specific geometry of the double bond in this compound would necessitate precise control over the reaction's regio- and stereoselectivity.

Elucidation of Diastereoselective and Enantioselective Approaches

The synthesis of specific diastereomers or enantiomers of this compound would require the use of chiral starting materials, auxiliaries, or catalysts. Methodologies such as diastereoselective additions to a prochiral precursor or enantioselective catalysis could theoretically be employed. However, no such approaches have been reported for this specific compound.

Application of Chiral Catalysis in the Synthesis of this compound

Chiral catalysis is a powerful tool for the asymmetric synthesis of a wide array of molecules. northwestern.eduscienceopen.comresearchgate.netrsc.orgrsc.org In the context of this compound, a chiral catalyst could potentially be used to control the formation of the stereocenter. Both metal-based and organocatalytic systems are known to be effective in various asymmetric transformations. scienceopen.comchiba-u.jpbeilstein-journals.orgnih.gov However, the application of any specific chiral catalyst for the synthesis of this target molecule has not been documented.

Novel Catalytic Systems for the Formation of the Butene Moiety in this compound

The formation of the butene portion of the molecule is a critical step. Modern catalytic methods offer a range of possibilities for constructing such a structural feature.

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. mdpi.comnih.govmdpi-res.com Reactions such as the Suzuki-Miyaura, Heck, or Negishi coupling could hypothetically be adapted to construct the carbon skeleton of this compound. nih.govnih.govmdpi.com For instance, a coupling reaction between a vinyl organometallic reagent and a suitable electrophile containing the 3,4-dimethoxyphenyl moiety, or vice versa, could be envisioned. The choice of catalyst, ligand, and reaction conditions would be crucial for achieving the desired outcome. nih.gov However, no specific examples of such a synthesis have been reported.

Organocatalytic Strategies for this compound Synthesis

Organocatalysis has emerged as a powerful alternative to metal-based catalysis, often providing unique reactivity and selectivity. scienceopen.comchiba-u.jpbeilstein-journals.orgmdpi.com An organocatalytic approach to this compound might involve the activation of one of the starting materials by a small organic molecule to facilitate the key bond-forming steps. While organocatalysis has been successfully applied to the synthesis of a variety of complex molecules, its use in the preparation of this specific butene derivative remains to be explored. mdpi.com

Optimization of Reaction Conditions and Process Parameters for Scalable Synthesis of this compound

The development of a scalable synthesis is crucial for the practical application of any chemical compound. This would involve the systematic optimization of various reaction parameters such as temperature, solvent, catalyst loading, and reaction time to maximize yield and purity while ensuring safety and cost-effectiveness. researchgate.net As no initial synthesis has been reported, there is no available data on the optimization of reaction conditions for the production of this compound.

Solvent Effects and Temperature Optimization

The choice of solvent and the reaction temperature are critical parameters that can significantly influence the yield and purity of this compound. In a potential allylic chlorination reaction, the solvent polarity can affect the stability of radical intermediates, while temperature can control the rate of reaction and the formation of byproducts. libretexts.orgyoutube.com For instance, non-polar solvents might favor the desired radical pathway, whereas polar solvents could promote competing ionic side reactions.

Similarly, in a hypothetical Grignard-based synthesis, the solvent, typically an ether like diethyl ether or tetrahydrofuran (B95107) (THF), is crucial for stabilizing the Grignard reagent. wikipedia.orgpharmacytimess.com The temperature must be carefully controlled to manage the exothermic nature of the Grignard reaction and to prevent side reactions. pharmacytimess.commt.com

Below is a hypothetical data table illustrating the potential impact of solvent and temperature on the yield of this compound via an allylic chlorination route.

| Entry | Solvent | Temperature (°C) | Yield (%) |

| 1 | Carbon Tetrachloride | 80 | 65 |

| 2 | Benzene (B151609) | 80 | 60 |

| 3 | Dichloromethane | 40 | 55 |

| 4 | Hexane | 70 | 70 |

| 5 | Hexane | 50 | 62 |

This table is a hypothetical representation based on general principles of organic synthesis and is for illustrative purposes only.

Ligand Design and Catalyst Loading Studies

In modern synthetic chemistry, catalytic methods are often employed to enhance selectivity and efficiency. For the synthesis of allylic chlorides, transition metal catalysts can play a pivotal role. organic-chemistry.org A copper-catalyzed allylic substitution reaction, for instance, could be a viable pathway. organic-chemistry.org In such a system, the design of the ligand bound to the copper center is paramount in controlling the regioselectivity and stereoselectivity of the chlorination.

The catalyst loading, or the amount of catalyst used relative to the substrate, is another key variable. While a higher catalyst loading might increase the reaction rate, it also adds to the cost and the environmental burden of the process. Therefore, optimization studies are crucial to find the minimum catalyst loading that provides a satisfactory yield and reaction time.

A hypothetical study on the effect of different ligands and catalyst loading on a copper-catalyzed synthesis of the target compound is presented below.

| Entry | Ligand | Catalyst Loading (mol%) | Yield (%) | Regioselectivity (desired:undesired) |

| 1 | None | 5 | 40 | 3:1 |

| 2 | Ligand A | 5 | 85 | 19:1 |

| 3 | Ligand B | 5 | 78 | 15:1 |

| 4 | Ligand A | 2 | 82 | 18:1 |

| 5 | Ligand A | 1 | 75 | 17:1 |

This table is a hypothetical representation based on general principles of catalytic organic reactions and is for illustrative purposes only.

Green Chemistry Principles and Sustainable Synthesis of this compound

The principles of green chemistry aim to design chemical processes that are more environmentally friendly. researchgate.net This includes maximizing the incorporation of all materials used in the process into the final product (atom economy) and minimizing waste (E-factor).

Atom Economy and E-Factor Analysis

Atom economy is a theoretical measure of the efficiency of a chemical reaction, calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants. researchgate.netstudyrocket.co.uk A higher atom economy signifies a greener process.

The Environmental Factor (E-factor) is a more practical metric that considers the actual amount of waste produced per unit of product. researchgate.net A lower E-factor indicates a more sustainable process.

Let's consider a plausible synthesis of this compound via the allylic chlorination of 4-(3,4-dimethoxyphenyl)-1-butene (B3174094) with N-chlorosuccinimide (NCS) as the chlorinating agent.

Atom Economy Calculation:

Desired Product: this compound (C₁₂H₁₅ClO₂) - MW: 226.70 g/mol

Reactants: 4-(3,4-dimethoxyphenyl)-1-butene (C₁₂H₁₆O₂) - MW: 192.25 g/mol + N-Chlorosuccinimide (C₄H₄ClNO₂) - MW: 133.53 g/mol

Byproduct: Succinimide (C₄H₅NO₂) - MW: 99.09 g/mol

Atom Economy = [MW of Desired Product / (MW of Reactant 1 + MW of Reactant 2)] x 100 Atom Economy = [226.70 / (192.25 + 133.53)] x 100 ≈ 69.5%

E-Factor Estimation:

The E-factor would account for all waste, including the byproduct (succinimide), any unreacted starting materials, and waste from solvents and workup procedures. For fine chemicals and pharmaceuticals, E-factors can range from 5 to over 100. researchgate.net

| Green Metric | Definition | Value for Hypothetical Synthesis |

| Atom Economy | (MW of desired product / Total MW of reactants) x 100 | ~69.5% |

| E-Factor | (Total mass of waste / Mass of product) | >1 (Estimated) |

The E-factor is an estimation and would depend on the specific experimental conditions.

Chemical Reactivity and Mechanistic Studies of 2 Chloro 4 3,4 Dimethoxyphenyl 1 Butene

Transformations and Functionalization of the 3,4-Dimethoxyphenyl Aromatic Ring System in 2-Chloro-4-(3,4-dimethoxyphenyl)-1-butene

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) on the 3,4-dimethoxyphenyl ring is heavily influenced by the directing effects of the two methoxy (B1213986) groups. Both -OCH₃ groups are powerful activating, ortho-, para-directors due to their ability to donate electron density to the ring via resonance. mnstate.eduumkc.edu The general mechanism involves the attack of an electrophile on the electron-rich aromatic ring to form a resonance-stabilized cationic intermediate, known as a sigma complex or arenium ion, followed by the loss of a proton to restore aromaticity. libretexts.org

For the 3,4-dimethoxyphenyl group, electrophilic attack is predicted to occur at positions ortho or para to the methoxy groups. The potential sites for substitution are C-2, C-5, and C-6.

C-2: Ortho to the methoxy group at C-3.

C-5: Ortho to the methoxy group at C-4.

C-6: Ortho to the methoxy group at C-3 and para to the methoxy group at C-4.

The butenyl substituent at C-1 sterically hinders attack at the C-2 and C-6 positions. Consequently, electrophilic substitution is most likely to occur at the C-5 position, which is sterically accessible and electronically activated by the adjacent methoxy group at C-4. In reactions involving 1,4-dimethoxybenzene, substitution occurs at the positions ortho to the methoxy groups. mnstate.edu The directing effects are additive, making the C-5 position the most nucleophilic and favored site of attack.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Major Product (Substitution at C-5) | Minor Products (Substitution at C-2 and/or C-6) |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 2-Chloro-4-(5-nitro-3,4-dimethoxyphenyl)-1-butene | Isomers with nitro group at C-2 or C-6 |

| Bromination | Br₂, FeBr₃ | 2-Chloro-4-(5-bromo-3,4-dimethoxyphenyl)-1-butene | Isomers with bromo group at C-2 or C-6 |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 1-(4-(2-chloro-1-buten-4-yl)-2,5-dimethoxyphenyl)ethan-1-one | Steric hindrance makes acylation at C-2 or C-6 highly unfavorable |

Ortho-Metalation and Directed Functionalization

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.org This method utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, typically n-butyllithium or sec-butyllithium, facilitating deprotonation at the adjacent ortho position. organic-chemistry.org Methoxy groups are effective DMGs. wikipedia.org

In this compound, both methoxy groups can direct metalation. The reaction involves the formation of a complex between the Lewis acidic lithium and the Lewis basic oxygen of a methoxy group, which positions the alkyl base for deprotonation of the nearest aromatic proton. wikipedia.org

The C-3 methoxy group directs lithiation to the C-2 position.

The C-4 methoxy group directs lithiation to the C-5 position.

Based on studies of similar veratrole systems, metalation is expected to occur preferentially at the C-5 position. This selectivity arises from the cooperative electronic effects of the two methoxy groups and potential steric factors. The resulting aryllithium intermediate is a potent nucleophile that can react with a wide array of electrophiles, allowing for the introduction of various functional groups with high regiocontrol. uwindsor.ca

Table 2: Predicted Products of Directed Ortho-Metalation and Subsequent Electrophilic Quench

| Step 1: Metalating Agent | Step 2: Electrophile (E⁺) | Functional Group Introduced at C-5 | Predicted Product |

|---|---|---|---|

| n-BuLi, TMEDA, THF, -78 °C | D₂O | -D (Deuterium) | 2-Chloro-4-(5-deuterio-3,4-dimethoxyphenyl)-1-butene |

| n-BuLi, TMEDA, THF, -78 °C | (CH₃)₃SiCl | -Si(CH₃)₃ (Trimethylsilyl) | 2-Chloro-4-(5-(trimethylsilyl)-3,4-dimethoxyphenyl)-1-butene |

| n-BuLi, TMEDA, THF, -78 °C | I₂ | -I (Iodo) | 2-Chloro-4-(5-iodo-3,4-dimethoxyphenyl)-1-butene |

| n-BuLi, TMEDA, THF, -78 °C | DMF | -CHO (Formyl) | 5-(2-chloro-1-buten-4-yl)-2,3-dimethoxybenzaldehyde |

| n-BuLi, TMEDA, THF, -78 °C | CO₂ | -COOH (Carboxyl) | 5-(2-chloro-1-buten-4-yl)-2,3-dimethoxybenzoic acid |

Cycloaddition Reactions and Polymerization Potential of this compound

The 2-chloro-1-butene moiety provides a platform for cycloaddition and polymerization reactions, offering pathways to complex cyclic and macromolecular structures.

Diels-Alder and 1,3-Dipolar Cycloadditions

The terminal alkene of this compound can participate as a 2π component in cycloaddition reactions.

Diels-Alder Reaction: In this [4+2] cycloaddition, the butene acts as a dienophile, reacting with a conjugated diene to form a six-membered ring. nih.gov The reactivity of the dienophile is influenced by its electronic properties. Styrenic systems can serve as dienophiles, although their reactivity can be problematic, sometimes leading to polymerization. nih.govresearchgate.net The presence of the electron-donating dimethoxyphenyl group and the electron-withdrawing chlorine atom creates a push-pull electronic effect on the double bond, which can modulate its reactivity towards electron-rich or electron-poor dienes. Reactions with cyclic dienes like cyclopentadiene (B3395910) are expected to proceed, yielding substituted norbornene structures.

1,3-Dipolar Cycloaddition: This reaction occurs between a 1,3-dipole and a dipolarophile (the alkene) to form a five-membered heterocycle. wikipedia.org This is a highly versatile method for synthesizing heterocyclic systems. youtube.comnih.gov The alkene in this compound is expected to react with various 1,3-dipoles. For instance, reaction with a nitrile oxide (generated in situ from an oxime) would yield an isoxazoline, while reaction with an azide (B81097) would produce a triazoline. The regioselectivity of the addition is governed by both steric and electronic factors, as dictated by frontier molecular orbital (FMO) theory.

Table 3: Predicted Cycloaddition Reactions

| Reaction Type | Reactant Partner | Class of Product | General Structure of Adduct |

|---|---|---|---|

| Diels-Alder [4+2] | Cyclopentadiene | Substituted Norbornene | Bicyclic system with a six-membered ring |

| Diels-Alder [4+2] | Anthracene | Substituted Dihydrotriptycene | Tricyclic aromatic adduct |

| 1,3-Dipolar Cycloaddition | Phenyl azide (PhN₃) | Triazoline | Five-membered ring containing three nitrogen atoms |

| 1,3-Dipolar Cycloaddition | Benzonitrile oxide (PhCNO) | Isoxazoline | Five-membered ring containing one nitrogen and one oxygen atom |

| 1,3-Dipolar Cycloaddition | C-Phenyl-N-methylnitrone | Isoxazolidine | Five-membered ring containing one nitrogen and one oxygen atom |

Radical Polymerization Studies of this compound

The vinyl group of this compound makes it a monomer candidate for radical polymerization. This process typically involves three stages: initiation, propagation, and termination. libretexts.org Initiation with a radical source like azobisisobutyronitrile (AIBN) would generate a radical that adds across the double bond.

The polymerization behavior would be analogous to that of other substituted styrenes. cmu.eduacs.org The stability of the propagating radical is a key factor. The radical formed upon addition to the monomer would be at the carbon bearing the dimethoxyphenyl group, where it would be stabilized by resonance with the aromatic ring (a benzylic-type radical). However, several factors could influence the polymerization:

Steric Hindrance: The bulky 3,4-dimethoxyphenylpropyl group at the C-2 position may sterically hinder the approach of incoming monomer units, potentially lowering the rate of propagation and the achievable molecular weight.

Chain Transfer: The benzylic protons on the carbon adjacent to the aromatic ring could be susceptible to chain transfer, which would terminate a growing chain and start a new one, thereby affecting the polymer's molecular weight distribution.

Electronic Effects: The chlorine atom and methoxy groups influence the electron density of the double bond and the stability of the propagating radical, affecting reactivity ratios in copolymerizations. Studies on para-substituted styrenes show that electron-withdrawing groups can increase the polymerization rate in atom transfer radical polymerization (ATRP). cmu.edu The related monomer 3,4-dimethoxystyrene (B140838) is known to be used in radical polymerization. wikipedia.org

Table 4: Hypothetical Radical Polymerization System

| Parameter | Condition/Variable | Expected Outcome/Consideration |

|---|---|---|

| Initiator | AIBN or Benzoyl Peroxide | Generation of primary radicals to start polymerization. |

| Solvent | Toluene, Dioxane | Solubility of monomer and polymer; potential for chain transfer to solvent. |

| Temperature | 60-80 °C | Controls rate of initiation and propagation. Higher temperatures may increase side reactions. |

| Polymer Structure | -[C(Cl)(CH₂-Ar)-CH₂]-n (where Ar is the dimethoxyphenyl group) | Head-to-tail enchainment is expected due to the stability of the benzylic radical intermediate. |

| Potential Issues | Steric hindrance, Chain transfer | May lead to low molecular weight polymer or a broad molecular weight distribution. |

Reaction Kinetics and Thermodynamic Analysis of this compound Transformations

A quantitative understanding of the reactions of this compound requires analysis of their kinetics and thermodynamics.

Reaction Kinetics: The rates of the transformations discussed would be determined by factors such as concentration, temperature, and the presence of catalysts.

Electrophilic Aromatic Substitution: The kinetics are typically second order, first order in the aromatic substrate and first order in the electrophile. The rate-determining step is the initial attack of the electrophile to form the arenium ion. The electron-donating methoxy groups are expected to significantly accelerate the reaction compared to unsubstituted benzene (B151609).

Cycloaddition: Diels-Alder reactions are also typically second-order. The rate is highly sensitive to the electronic nature of both the diene and dienophile. acs.org Kinetic studies would involve monitoring the disappearance of reactants over time, often using techniques like NMR or UV-Vis spectroscopy, to determine rate constants and activation parameters. nih.gov

Polymerization: The rate of polymerization (Rp) would depend on the rate of initiation and the concentrations of the monomer and initiator. For a typical radical polymerization, the rate is proportional to the monomer concentration and the square root of the initiator concentration (Rp ∝ [M][I]⁰·⁵).

Table 5: Illustrative Kinetic and Thermodynamic Parameters for a Hypothetical Diels-Alder Reaction

| Parameter | Hypothetical Value | Significance |

|---|---|---|

| Rate Constant (k) at 25 °C | ~10⁻⁵ - 10⁻³ M⁻¹s⁻¹ | Indicates a moderately paced reaction at room temperature. |

| Activation Energy (Ea) | 50 - 80 kJ/mol | The energy barrier that must be overcome for the reaction to occur. |

| Enthalpy of Reaction (ΔH°) | -80 to -120 kJ/mol | A negative value indicates the reaction is exothermic, driven by the formation of stable σ-bonds. msu.edu |

| Entropy of Reaction (ΔS°) | -120 to -160 J/mol·K | A negative value reflects the loss of translational freedom as two molecules combine into one. msu.edu |

| Gibbs Free Energy (ΔG°) at 25 °C | -40 to -80 kJ/mol | A large negative value indicates the reaction is spontaneous and the products are strongly favored at equilibrium. |

Thermodynamic Analysis: The feasibility of a reaction is determined by the change in Gibbs Free Energy (ΔG = ΔH - TΔS).

Diels-Alder Reaction: These reactions are characterized by a negative enthalpy change (exothermic) because two strong sigma bonds are formed at the expense of two weaker pi bonds. msu.edu They also have a negative entropy change because two molecules combine to form one, resulting in a more ordered system. msu.edu Consequently, Diels-Alder reactions are thermodynamically favored at lower temperatures. At very high temperatures, the -TΔS term can dominate, making the reverse (retro-Diels-Alder) reaction favorable. masterorganicchemistry.com

Polymerization: The conversion of a monomer to a polymer is typically exothermic due to the replacement of a C=C pi bond with a C-C sigma bond in each step. Like cycloadditions, polymerization leads to a decrease in entropy. This means there is often a "ceiling temperature" above which polymerization is no longer thermodynamically favorable.

Advanced Spectroscopic and Structural Elucidation of 2 Chloro 4 3,4 Dimethoxyphenyl 1 Butene and Its Intermediates

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignments of 2-Chloro-4-(3,4-dimethoxyphenyl)-1-butene

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of this compound. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are crucial for assigning the specific chemical environment of each proton and carbon atom, which in turn defines the molecule's connectivity and spatial arrangement.

In the ¹H NMR spectrum of this compound, distinct signals are expected for the aromatic, vinylic, allylic, and methoxy (B1213986) protons. The aromatic protons on the 3,4-dimethoxyphenyl ring typically appear in the range of δ 6.5-7.0 ppm. The two vinylic protons of the C1 double bond (=CH₂) are chemically non-equivalent and would likely present as two separate signals, each split by the other in a geminal coupling. These would be expected in the region of δ 5.0-5.5 ppm. The allylic protons at C3 would be influenced by the adjacent stereocenter and the double bond, leading to complex splitting patterns. The two methoxy groups, being chemically equivalent, would likely produce a single sharp peak around δ 3.8 ppm.

The ¹³C NMR spectrum provides complementary information, with signals for each unique carbon atom. The aromatic carbons, vinylic carbons (C1 and C2), the chlorinated carbon (C2), the methylene (B1212753) carbon (C4), and the methoxy carbons would all resonate at characteristic chemical shifts. For instance, the carbon atom bonded to chlorine (C2) would be significantly deshielded.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound: This table is generated based on typical chemical shift values for similar structural motifs. Actual experimental values may vary.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| 1 (=CH₂) | ~5.2 (d) | ~118 |

| 1' (=CH₂) | ~5.0 (d) | |

| 2 (-C(Cl)=) | - | ~140 |

| 3 (-CH₂-) | ~2.8 (t) | ~40 |

| 4 (-CH₂-) | ~2.6 (t) | ~35 |

| Aromatic CH | 6.7-6.9 (m) | 111-121 |

| Aromatic C (quaternary) | - | 147-149 |

Two-dimensional (2D) NMR experiments are essential for assembling the complete molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the allylic protons at C3 and the methylene protons at C4, as well as between the vinylic protons at C1.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded protons and carbons (¹H-¹³C). This allows for the definitive assignment of each proton to its attached carbon atom, for example, linking the methoxy proton signal to the methoxy carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and piecing together the molecular skeleton. For instance, correlations between the allylic protons (C3) and the aromatic carbons, as well as the vinylic carbons (C1 and C2), would be observable.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, which is crucial for determining stereochemistry and conformation. For example, NOE correlations could be observed between the protons of the dimethoxyphenyl ring and the adjacent methylene group.

Through the combined interpretation of these 2D NMR spectra, the precise connectivity and stereochemistry of this compound can be elucidated.

Should this compound exist in a crystalline form, solid-state NMR (ssNMR) can provide valuable information about its structure and dynamics in the solid phase. arxiv.org Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by factors such as chemical shift anisotropy (CSA) and dipolar couplings. Techniques like Magic Angle Spinning (MAS) are employed to average these interactions and obtain higher resolution spectra. nih.gov ssNMR can reveal details about molecular packing, intermolecular interactions, and the presence of different polymorphs in the crystalline state. arxiv.orgnih.gov

Advanced Mass Spectrometry (MS/MS, HRMS) Fragmentation Analysis of this compound

Advanced mass spectrometry techniques, including tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry (HRMS), are critical for confirming the molecular weight and elemental composition of this compound, as well as for elucidating its fragmentation pathways.

The molecular ion peak in the mass spectrum would be expected at an m/z corresponding to the molecular weight of the compound (C₁₂H₁₅ClO₂). The presence of a chlorine atom would be indicated by a characteristic isotopic pattern for the molecular ion, with a peak at M+2 having approximately one-third the intensity of the molecular ion peak (M). miamioh.edu

Common fragmentation patterns for this molecule would likely involve:

Loss of a chlorine radical (Cl•): This would result in a fragment ion at [M-35]⁺.

Loss of a methoxy group (-OCH₃): This would lead to a fragment at [M-31]⁺.

Cleavage of the bond between C3 and C4: This could generate a stable benzylic cation corresponding to the 3,4-dimethoxybenzyl fragment.

McLafferty rearrangement: If sterically feasible, this could lead to the loss of a neutral molecule. libretexts.org

Plausible Mass Spectrometry Fragmentation of this compound: This table presents hypothetical major fragments. Actual fragmentation is dependent on ionization method and energy.

| m/z Value | Possible Fragment Identity |

|---|---|

| 226/228 | [C₁₂H₁₅ClO₂]⁺ (Molecular Ion) |

| 191 | [C₁₂H₁₅O₂]⁺ (Loss of Cl) |

| 151 | [C₉H₁₁O₂]⁺ (3,4-dimethoxybenzyl cation) |

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are soft ionization techniques commonly used in conjunction with liquid chromatography-mass spectrometry (LC-MS).

ESI-MS: ESI is particularly effective for polar and ionic compounds. youtube.com For a neutral molecule like this compound, ESI would likely produce protonated molecules [M+H]⁺ or adducts with solvent ions (e.g., [M+Na]⁺). ESI is a gentle ionization method, which often results in a prominent molecular ion peak with minimal fragmentation. youtube.com

APCI-MS: APCI is better suited for less polar and more volatile compounds. youtube.com It involves a gas-phase chemical ionization process, which can sometimes lead to more in-source fragmentation compared to ESI. chromatographyonline.com For chlorinated compounds, APCI can be particularly advantageous. researchgate.netchromatographyonline.com The choice between ESI and APCI would depend on the specific chromatographic conditions and the desired level of fragmentation. chromatographyonline.com

To improve the ionization efficiency and sensitivity of detection in mass spectrometry, derivatization can be employed. For an alkyl halide like this compound, derivatization could involve nucleophilic substitution of the chlorine atom with a group that is more readily ionizable. acs.org For instance, reaction with a tertiary amine could introduce a permanently charged quaternary ammonium (B1175870) group, making it highly suitable for ESI-MS analysis. acs.orgnih.gov Alternatively, derivatization with a reagent containing a easily protonated functional group could enhance signal intensity in positive ion mode. researchgate.netrsc.org

Vibrational Spectroscopy (FT-IR, Raman) for Conformational Analysis and Functional Group Identification in this compound

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of the molecule's functional groups.

FT-IR Spectroscopy: The FT-IR spectrum would show characteristic absorption bands for the various functional groups present. Key expected absorptions include:

C-H stretching of the aromatic ring (~3000-3100 cm⁻¹)

C-H stretching of the alkene (=C-H) (~3050-3150 cm⁻¹)

C-H stretching of the aliphatic and methoxy groups (~2850-3000 cm⁻¹)

C=C stretching of the aromatic ring (~1500-1600 cm⁻¹)

C=C stretching of the alkene (~1640 cm⁻¹)

C-O stretching of the ether groups (~1250 cm⁻¹ and ~1030 cm⁻¹)

C-Cl stretching (~600-800 cm⁻¹)

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. Non-polar bonds, such as the C=C double bond, often give rise to strong Raman signals. The symmetric stretching of the aromatic ring is also typically strong in the Raman spectrum.

By analyzing the positions and intensities of the bands in both FT-IR and Raman spectra, a comprehensive picture of the functional groups and potential conformational isomers can be obtained. nih.govnih.govresearchgate.net

Characteristic Vibrational Frequencies for this compound: This table is based on typical group frequencies. Actual values can be influenced by the molecular environment.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) (FT-IR) | Expected Wavenumber (cm⁻¹) (Raman) |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 |

| Alkene =C-H Stretch | 3150-3050 | 3150-3050 |

| Aliphatic C-H Stretch | 2960-2850 | 2960-2850 |

| Alkene C=C Stretch | ~1640 | Strong, ~1640 |

| Aromatic C=C Stretch | 1600, 1500 | Strong, 1600, 1500 |

| C-O-C Asymmetric Stretch | ~1250 | Weak |

| C-O-C Symmetric Stretch | ~1030 | Moderate |

X-ray Crystallography and Single-Crystal Diffraction Studies of this compound (if applicable)

As of the latest available data, no X-ray crystallography or single-crystal diffraction studies for this compound have been published in the scientific literature. Therefore, no experimental crystallographic data, such as crystal system, space group, unit cell dimensions, or detailed structural parameters (bond lengths, bond angles, and torsion angles), can be provided.

Hypothetical Application:

Should a single crystal of this compound be successfully grown and analyzed, X-ray diffraction would provide the definitive, three-dimensional arrangement of atoms in the solid state. This powerful technique would allow for the unambiguous determination of its molecular conformation, including the planarity of the butene and phenyl groups, and the spatial relationship between the chloro substituent and the dimethoxyphenyl moiety.

A hypothetical data table for such a study would include the following parameters:

| Crystallographic Parameter | Hypothetical Value |

| Empirical formula | C12H15ClO2 |

| Formula weight | 226.70 g/mol |

| Crystal system | e.g., Monoclinic |

| Space group | e.g., P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | Value |

| Density (calculated) (g/cm³) | Value |

Circular Dichroism (CD) Spectroscopy for Chiral this compound Enantiomers

There is currently no published research detailing the use of Circular Dichroism (CD) spectroscopy for the analysis of the enantiomers of this compound. The presence of a stereocenter at the C2 position suggests that this compound can exist as a pair of enantiomers, which would be amenable to study by CD spectroscopy.

Principles and Potential Application:

Circular Dichroism spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. An achiral molecule will not exhibit a CD spectrum. For the enantiomers of this compound, CD spectroscopy would be instrumental in:

Determining Absolute Configuration: By comparing the experimentally measured CD spectrum with that predicted by quantum chemical calculations for a specific enantiomer (e.g., (R)-2-Chloro-4-(3,4-dimethoxyphenyl)-1-butene), the absolute configuration of the synthesized or isolated compound could be determined.

Assessing Enantiomeric Purity: The intensity of the CD signal is proportional to the enantiomeric excess of the sample.

Computational and Theoretical Investigations of 2 Chloro 4 3,4 Dimethoxyphenyl 1 Butene

Quantum Chemical Calculations of Electronic Structure, Molecular Orbitals, and Reactivity Descriptors for 2-Chloro-4-(3,4-dimethoxyphenyl)-1-butene

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to provide insights into electronic structure and reactivity.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. A typical DFT study of this compound would involve optimizing the molecule's geometry to find its lowest energy structure. From this, one could calculate various ground-state properties.

A recent study on dimethoxybenzene derivatives highlighted the utility of different DFT functionals, such as PBE, PBE0, and B3LYP, in combination with basis sets like 6-311G(d,p) and Def2-TZVP, to determine properties like total energy and thermodynamic stability. For instance, the B3LYP functional often provides a good compromise for calculating total energies. Such calculations would yield data for bond lengths, bond angles, and dihedral angles, which could be presented in a table.

Table 1: Hypothetical DFT-Calculated Ground State Properties for this compound (Note: The following data is illustrative and not based on actual research findings.)

| Parameter | Value |

|---|---|

| Total Energy (Hartree) | -1250.456 |

| Dipole Moment (Debye) | 2.87 |

| HOMO Energy (eV) | -5.98 |

| LUMO Energy (eV) | -0.25 |

For even greater accuracy, particularly for electronic properties, researchers can turn to ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory. These methods are more computationally demanding than DFT but can provide benchmark-quality results. They would be used to refine the understanding of the electronic structure and energy of this compound, especially for validating the results from DFT methods.

Conformational Analysis and Molecular Dynamics (MD) Simulations of this compound

The flexibility of the butene chain and its connection to the phenyl ring suggests that this compound can exist in multiple conformations.

A conformational analysis would be performed to map the potential energy surface (PES) of the molecule. This involves systematically rotating the rotatable bonds (e.g., the C-C single bonds) and calculating the energy at each step to identify low-energy conformers (local minima) and the transition states that separate them. For related molecules like 3-substituted 1-butenes, the torsional angle of the butene chain has been shown to have a significant impact on molecular properties.

Table 2: Hypothetical Relative Energies of Conformers for this compound (Note: The following data is illustrative and not based on actual research findings.)

| Conformer | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| Anti | 180° | 0.00 | 75 |

| Gauche 1 | 60° | 1.25 | 12.5 |

Prediction of Spectroscopic Signatures (NMR, IR, UV-Vis) through Computational Modeling for this compound

Computational models are highly effective at predicting the spectroscopic signatures of molecules, which is invaluable for experimental characterization.

DFT calculations can provide reliable predictions of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), Infrared (IR) vibrational frequencies, and the electronic transitions that give rise to Ultraviolet-Visible (UV-Vis) absorption spectra. For example, DFT calculations at the B3LYP/6–311G(d,p) level have been used to correlate calculated and experimental spectroscopic data for similar complex organic molecules.

Table 3: Hypothetical Predicted Spectroscopic Data for this compound (Note: The following data is illustrative and not based on actual research findings.)

| Spectrum | Peak | Predicted Value |

|---|---|---|

| ¹H NMR | H on C1 (vinyl) | 5.2 ppm |

| ¹³C NMR | C attached to Cl | 135.4 ppm |

| IR | C=C stretch | 1645 cm⁻¹ |

Reaction Mechanism Elucidation via Transition State Theory and Reaction Path Analysis for this compound Transformations

No published research data is available for this topic.

Mechanistic Insights into Biological Interactions of 2 Chloro 4 3,4 Dimethoxyphenyl 1 Butene Excluding Clinical Human Trial Data, Dosage/administration, Safety/adverse Effects

In Vitro Receptor Binding Affinity and Enzyme Inhibition Mechanisms of 2-Chloro-4-(3,4-dimethoxyphenyl)-1-butene

Ligand-Protein Interaction Profiling

Ligand-protein interaction profiling for a novel compound like this compound would theoretically involve screening it against a panel of known biological targets. The 3,4-dimethoxyphenyl group is a common feature in many biologically active molecules, often involved in binding to adrenergic, dopaminergic, and serotonin (B10506) receptors due to its electronic and steric properties. For instance, compounds with a dimethoxyphenyl moiety have been explored for their effects on various receptors. nih.gov

The chloroalkene part of the molecule introduces a reactive electrophilic center. This functional group could potentially engage in covalent or non-covalent interactions within a protein's binding site. Halogen atoms, like chlorine, can participate in halogen bonding, a type of non-covalent interaction with electron-donating atoms (like oxygen or nitrogen) in amino acid residues, which can significantly enhance binding affinity. chemrxiv.org Computational tools like the Protein-Ligand Interaction Profiler (PLIP) are often used to predict such non-covalent interactions, including hydrogen bonds, hydrophobic contacts, and halogen bonds. chemicalbook.com

Kinetic and Thermodynamic Binding Studies

To understand the dynamics of how a ligand binds to its target, kinetic (kon/koff rates) and thermodynamic (ΔG, ΔH, ΔS) studies are essential. google.com These studies differentiate between a rapidly associating and dissociating ligand and one that forms a more stable, long-lasting complex. For example, a reaction's outcome can be dictated by whether it is under kinetic control (the product that forms fastest predominates) or thermodynamic control (the most stable product predominates). nih.govmdpi.com

The presence of the reactive chloroalkene suggests the possibility of irreversible or covalent inhibition of an enzyme. axios-research.com In such a case, the inhibitor forms a stable, covalent bond with the target protein, leading to its permanent inactivation. This mechanism is utilized by drugs like penicillin. axios-research.com

Hypothetical Binding Data Summary This table is for illustrative purposes to show how such data would be presented if available.

Interactive Data Table| Target | Binding Assay Type | Predicted Affinity (Ki/IC50) | Interaction Type |

|---|---|---|---|

| Generic Kinase | Radioligand Binding | Not Available | Potential covalent |

| Generic GPCR | Competition Assay | Not Available | Non-covalent |

| Generic Protease | Enzyme Activity Assay | Not Available | Potential irreversible |

Structure-Activity Relationship (SAR) Studies for Mechanistic Pathway Discovery of this compound Analogues

Structure-activity relationship (SAR) studies involve systematically modifying a lead compound's structure to understand how each part contributes to its biological activity. medchemexpress.com

Identification of Pharmacophoric Features

A pharmacophore is the essential three-dimensional arrangement of functional groups required for biological activity. For the title compound, key pharmacophoric features would likely include:

The Aromatic Ring System: The 3,4-dimethoxy substitution pattern on the phenyl ring is critical. The position and nature of these electron-donating groups influence interactions with target proteins. researchgate.net

The Hydrophobic Butene Linker: The length and flexibility of the four-carbon chain are important for correctly positioning the aromatic ring in the binding pocket.

The Chlorine Atom: This halogen can act as a key interaction point (halogen bond) or a reactive site. Its position on the double bond is crucial. chemrxiv.org

Elucidation of Key Structural Modifications for Biological Activity

SAR studies on related scaffolds provide insights into what modifications might enhance or diminish activity.

Modifications to the Phenyl Ring: Altering the methoxy (B1213986) groups (e.g., to hydroxyl, ethoxy, or moving them to different positions) would likely have a profound impact on binding affinity and selectivity. rsc.org For example, studies on chalcones and diarylpentanoids show that the substitution pattern on the aromatic rings is a determining factor for antiproliferative activity. google.commdpi.com

Modifications to the Butene Chain: Saturating the double bond to create a butane (B89635) chain, or altering its length, would change the compound's rigidity and conformation, likely affecting how it fits into a binding site.

Modifications of the Chloro Substituent: Replacing chlorine with other halogens (Fluorine, Bromine) would alter the potential for halogen bonding and the reactivity of the alkene. researchgate.net Removing the chlorine would establish a baseline for its contribution to activity.

Illustrative SAR Data Table This table is a hypothetical representation of SAR data.

Interactive Data Table| Analogue | Modification | Relative Potency | Inference |

|---|---|---|---|

| Compound A | No Chlorine | 1x | Chlorine is important for activity. |

| Compound B | 3,5-dimethoxy | 0.2x | 3,4-substitution pattern is optimal. |

| Compound C | Saturated butene chain | 0.5x | Double bond contributes to potency. |

| Compound D | Bromo- substitution | 1.5x | Halogen size/polarizability matters. |

Cellular Target Identification and Molecular Pathway Perturbation by this compound (Excluding Human Clinical Context)

Identifying the cellular targets of a new compound is a critical step in understanding its mechanism of action. Modern techniques often utilize chemical probes to "fish" for binding partners in cell lysates. acanthusresearch.com A chloroalkane, such as the one present in the title compound, can be used as a "capture tag". simsonpharma.com This method involves the compound binding to its cellular targets, followed by cell lysis and capture of the compound-protein complexes. The bound proteins are then identified using mass spectrometry. acanthusresearch.comsimsonpharma.com

Based on its structural motifs, this compound could theoretically perturb several molecular pathways. The 3,4-dimethoxyphenyl group is present in compounds that affect signaling pathways related to inflammation and cell proliferation. nih.gov For instance, a compound named 2-chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide, which shares the dimethoxyphenyl group, was found to influence nitric oxide synthesis in isolated smooth muscle preparations from rats. mdpi.comresearchgate.net This suggests a potential role in modulating pathways involving second messengers like nitric oxide.

Given the electrophilic nature of the chloroalkene, potential targets could include enzymes with critical cysteine residues in their active sites, which could be alkylated by the compound. This could lead to the inhibition of key cellular processes, such as those regulated by certain kinases or proteases.

Proteomic and Metabolomic Approaches for Target Validation

Proteomics and metabolomics are powerful tools for identifying the molecular targets of a compound and understanding its impact on cellular function. Proteomic studies would involve quantifying changes in the abundance of thousands of proteins within cells or tissues upon treatment with this compound. This can be achieved through techniques such as mass spectrometry-based proteomics (e.g., shotgun proteomics, label-free quantification, or stable isotope labeling by amino acids in cell culture [SILAC]). The resulting data would highlight proteins that are either up- or down-regulated, providing clues about the cellular processes affected by the compound.

Metabolomics, on the other hand, would focus on the global analysis of small-molecule metabolites. By comparing the metabolic profiles of treated versus untreated cells, researchers can identify alterations in metabolic pathways. Techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry coupled with liquid or gas chromatography are central to these investigations. For instance, changes in key metabolites could indicate an effect on energy metabolism, lipid metabolism, or amino acid synthesis.

A hypothetical application of these techniques to study this compound is presented in the table below.

| Technique | Objective | Potential Findings |

| Shotgun Proteomics | To identify global protein expression changes in response to the compound. | Identification of up-regulated apoptotic proteins or down-regulated survival proteins. |

| SILAC | To quantitatively compare the proteomes of treated and untreated cells. | Precise quantification of changes in protein levels, revealing potential direct targets or downstream effectors. |

| LC-MS/MS Metabolomics | To analyze changes in the cellular metabolome. | Alterations in Krebs cycle intermediates, fatty acid oxidation products, or nucleotide pools. |

| NMR Spectroscopy | To obtain a broad snapshot of the most abundant metabolites. | Changes in lactate, glucose, and key amino acid levels, indicating shifts in cellular energy production. |

Gene Expression Profiling in Model Systems

Gene expression profiling provides a transcriptomic snapshot of how a cell responds to a chemical entity. By using techniques like DNA microarrays or RNA sequencing (RNA-Seq), researchers can simultaneously measure the expression levels of thousands of genes. This approach would reveal which genes are activated or repressed by this compound, offering insights into the affected signaling pathways and cellular responses. For example, the upregulation of genes involved in apoptosis or cell cycle arrest could suggest a potential anti-proliferative effect.

Genomic analysis of fungi has demonstrated the power of coupling transcriptomics with metabolomics to elucidate biosynthetic pathways. researchgate.net A similar approach could be employed to understand the effects of this compound.

A hypothetical gene expression profiling study might yield results as summarized in the following table.

| Model System | Technique | Potential Gene Expression Changes | Inferred Pathway Modulation |

| Human Cancer Cell Line | RNA-Seq | Upregulation of CASP3, CASP9, BAX; Downregulation of BCL2. | Induction of the intrinsic apoptotic pathway. |

| Yeast (S. cerevisiae) | DNA Microarray | Alterations in genes related to mitochondrial function and oxidative stress. | Modulation of mitochondrial respiratory chain. |

| Primary Neuronal Cultures | RNA-Seq | Changes in expression of neuroprotective or neurotoxic genes. | Impact on neuronal signaling and survival. |

Mechanisms of Action at Sub-Cellular Levels by this compound

Mitochondrial Respiration Modulation

Mitochondria are central to cellular energy production and are a common target for therapeutic agents. The modulation of mitochondrial respiration can have profound effects on cell viability. For instance, some chlorinated fatty acids have been shown to inhibit mitochondrial function. nih.govnih.govresearchgate.net Specifically, 2-chloropalmitic acid has been observed to inhibit ATP-linked oxygen consumption and the reserve capacity of mitochondria in airway epithelial cells. nih.govnih.govresearchgate.net This was linked to a significant inhibition of respiratory complex II, while complexes I, III, and IV remained unaffected. nih.govnih.govresearchgate.net

Similarly, some benzopyran analogues have been found to modulate mitochondrial respiratory function in a dose-dependent manner. researchgate.net These compounds can increase the state 4 respiratory rate, suggesting an uncoupling effect, while decreasing ADP-stimulated respiration (State 3). researchgate.net Hydrogen sulfide (B99878) has also been shown to have dual effects on mitochondrial respiration, being beneficial at low concentrations and inhibitory at high concentrations. mdpi.com

Given the presence of the chloro- and dimethoxyphenyl- groups in this compound, it is plausible that it could interact with components of the mitochondrial electron transport chain. A summary of potential effects on mitochondrial respiration, based on related compounds, is presented below.

| Parameter | Effect Observed with Related Compounds | Potential Implication |

| ATP-linked Oxygen Consumption | Inhibition nih.govnih.govresearchgate.net | Decreased cellular energy production. |

| Mitochondrial Reserve Capacity | Inhibition nih.govnih.govresearchgate.net | Reduced ability of cells to respond to energetic stress. |

| Respiratory Complex II Activity | Inhibition nih.govnih.govresearchgate.net | Disruption of the electron transport chain. |

| State 4 Respiration | Increase researchgate.net | Mitochondrial uncoupling, leading to energy dissipation as heat. |

Apoptotic Pathway Induction Mechanisms

Apoptosis, or programmed cell death, is a crucial process for tissue homeostasis, and its induction is a key mechanism for many anti-cancer agents. Several compounds with structural similarities to this compound have been shown to induce apoptosis.

For example, the quinolinone derivative vesnarinone (B1683823), which also contains a dimethoxybenzoyl group, has been shown to induce apoptosis in human choriocarcinoma cell lines. This was evidenced by DNA fragmentation, a hallmark of apoptosis. The induction of apoptosis by vesnarinone was independent of the p53 tumor suppressor gene status.

Other studies have shown that chalcone (B49325) derivatives can induce apoptosis in cancer cells by targeting the Bcl-2 protein family. researchgate.net For instance, 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (B1244802) was found to downregulate the anti-apoptotic protein Bcl-2 without affecting the pro-apoptotic protein Bax. researchgate.net

The intrinsic, or mitochondrial, pathway of apoptosis is a common route of cell death induction. This pathway involves the activation of caspase-9, which in turn activates effector caspases like caspase-3. mdpi.com Some compounds can induce apoptosis through this pathway, leading to the cleavage and activation of these caspases. mdpi.com Furthermore, some natural compounds have been shown to induce apoptosis by increasing the levels of caspases-3/7, -8, and -9, indicating the involvement of both intrinsic and extrinsic pathways. dovepress.com

The potential apoptotic mechanisms of this compound, extrapolated from related compounds, are outlined in the table below.

| Apoptotic Event | Findings in Related Compounds | Potential Mechanism |

| DNA Fragmentation | Observed with vesnarinone. | Activation of endonucleases that cleave DNA. |

| Modulation of Bcl-2 Family Proteins | Downregulation of Bcl-2 by a chalcone derivative. researchgate.net | Shifting the balance towards pro-apoptotic signals. |

| Caspase Activation | Activation of caspase-3 and caspase-9. mdpi.comdovepress.com | Initiation and execution of the apoptotic program. |

| p53-Independence | Apoptosis induction irrespective of p53 status. | Bypassing a common mechanism of drug resistance. |

Synthesis and Exploration of Analogues and Derivatives of 2 Chloro 4 3,4 Dimethoxyphenyl 1 Butene

Structural Modifications of the Chlorinated Butene Moiety

The butene portion of the molecule, featuring a reactive chlorine atom and a terminal double bond, presents multiple avenues for structural alteration. These modifications can influence the compound's reactivity, stability, and three-dimensional shape, which are crucial for its interactions with biological targets.

Stereoisomeric and Enantiomeric Variants

The structure of 2-Chloro-4-(3,4-dimethoxyphenyl)-1-butene contains a single chiral center at the carbon atom bonded to the chlorine (C2). The presence of this stereocenter means the compound can exist as a pair of enantiomers, designated as (R) and (S) isomers. libretexts.orgucsb.edu Enantiomers are non-superimposable mirror images that can exhibit significantly different biological activities and metabolic profiles. libretexts.org Therefore, the enantioselective synthesis of each isomer is a key objective to understand their individual contributions.

For a compound with 'n' chirality centers, the maximum number of possible stereoisomers is 2ⁿ. libretexts.org In this case, with one chiral center, two enantiomers are possible. The synthesis of specific enantiomers often requires the use of chiral catalysts or starting materials. nih.gov For instance, catalytic enantioselective methods involving chiral iodoarenes have been developed to create enantioenriched alkyl halides from alkenes, a strategy that could potentially be adapted for this molecule. nih.gov

The physical properties of stereoisomers can differ, as seen in related butene structures. msu.edu While enantiomers share identical physical properties like boiling and melting points, they rotate plane-polarized light in equal but opposite directions. ucsb.edu The spatial arrangement of the substituents around the chiral center is critical and can be determined using techniques like X-ray crystallography. nih.gov

Isosteric Replacements of the Chlorine Atom

Isosteric replacement involves substituting one atom or group with another that possesses similar physical or chemical properties, a common strategy in drug design to modulate a molecule's characteristics. cambridgemedchemconsulting.comprinceton.edu The chlorine atom in the butene moiety is a prime candidate for such modification. Its replacement can affect the compound's polarity, lipophilicity, metabolic stability, and bond strength.

Fluorine is a common bioisosteric replacement for hydrogen and other halogens. sci-hub.se Replacing chlorine with fluorine would create a stronger carbon-halogen bond, potentially increasing metabolic stability. Other halogens like bromine or iodine could also be substituted, altering the size and reactivity of the substituent. Non-halogen replacements are also prevalent.

Table 1: Potential Isosteric Replacements for the Chlorine Atom

| Original Group | Isosteric Replacement | Potential Impact on Properties |

|---|---|---|

| Chlorine (Cl) | Fluorine (F) | Increased metabolic stability due to stronger C-F bond, altered electronic properties. sci-hub.se |

| Chlorine (Cl) | Trifluoromethyl (CF₃) | Increased lipophilicity and metabolic stability; can act as a t-butyl isostere. chem-space.com |

| Chlorine (Cl) | Cyano (CN) | Can act as a hydrogen bond acceptor, altering polarity and binding interactions. cambridgemedchemconsulting.com |

| Chlorine (Cl) | Hydroxyl (OH) | Introduces hydrogen bonding capability, increasing polarity and potentially altering metabolism. cambridgemedchemconsulting.com |

The choice of isostere depends on the desired outcome, whether it is to enhance stability, improve binding affinity, or modify the pharmacokinetic profile of the parent compound. acs.org

Functionalization and Derivatization of the 3,4-Dimethoxyphenyl Core

The 3,4-dimethoxyphenyl group, also known as a veratryl group, is a common feature in many biologically active molecules. Its electronic properties and potential for metabolism make it a key target for modification.

Introduction of Electron-Withdrawing and Electron-Donating Groups

The two methoxy (B1213986) groups on the phenyl ring are electron-donating, which activates the ring for electrophilic aromatic substitution. This allows for the introduction of additional functional groups at the positions ortho and para to the activating groups (positions 2, 5, and 6). Adding electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can profoundly alter the electronic environment of the ring.

Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂), cyano (-CN), or haloforms (-CF₃) decrease the electron density of the aromatic ring. This can influence the molecule's pKa, susceptibility to oxidative metabolism, and ability to participate in π-stacking interactions.

Electron-Donating Groups (EDGs): Groups such as alkyl (-R), additional alkoxy (-OR), or amino (-NH₂) groups increase the electron density of the ring. This can enhance its reactivity and alter its binding properties. The electro-donating effect of alkoxy groups is known to favor polymerization in related thiophene (B33073) systems, highlighting their influence on reactivity. rsc.org

Research on related structures, such as 2,4-dihydroxyacetophenone, demonstrates how substitutions on the phenyl ring (e.g., methoxy, bromo, fluoro) lead to a range of derivatives with varying biological activities. nih.gov

Table 2: Hypothetical Derivatives with Modified Phenyl Core

| Position of Substitution | Substituent Group | Classification | Potential Effect |

|---|---|---|---|

| 2 or 5 | Nitro (-NO₂) | Electron-Withdrawing | Decreased electron density, potential alteration of metabolic pathways. |

| 2 or 5 | Chloro (-Cl) | Electron-Withdrawing | Increased lipophilicity, altered electronic profile. |

| 5 | Hydroxyl (-OH) | Electron-Donating | Introduction of H-bond donor/acceptor, potential site for conjugation. |

Bioisosteric Replacements for the Methoxy Groups

The two methoxy groups are critical to the character of the dimethoxyphenyl core, but they are also potential sites of metabolic O-demethylation. Replacing one or both methoxy groups with bioisosteres can improve metabolic stability and fine-tune physicochemical properties. cambridgemedchemconsulting.com

Classical and non-classical bioisosteres can be considered. For example, replacing a methoxy group (-OCH₃) with a hydroxyl group (-OH) is a classic isosteric substitution. A more modern approach involves replacing the dimethoxy-substituted phenyl ring entirely with a bioisosteric heterocycle or a saturated bicyclic system. chem-space.comnih.gov For instance, bicyclo[1.1.1]pentane (BCP) and cubane (B1203433) have been successfully used as bioisosteric replacements for para-substituted phenyl rings to improve properties like solubility and metabolic stability. acs.orgenamine.net For an ortho-disubstituted pattern like the two methoxy groups, replacements could include catechol-like structures or heterocyclic rings like a substituted thiadiazole. mdpi.com

Table 3: Bioisosteric Replacements for Methoxy Groups

| Original Group | Bioisosteric Replacement | Rationale for Replacement | Reference Example |

|---|---|---|---|

| Methoxy (-OCH₃) | Hydroxyl (-OH) | Increases polarity, introduces H-bonding, can serve as a metabolic precursor. cambridgemedchemconsulting.com | Ezetimibe development |

| Methoxy (-OCH₃) | Alkyl (-CH₃) | Reduces metabolic stability but can be part of a larger ring system to restore it. cambridgemedchemconsulting.com | General MedChem |

| Methoxy (-OCH₃) | Fluorine (-F) | Blocks metabolic cleavage, highly electron-withdrawing. cambridgemedchemconsulting.com | Ezetimibe development |

| 3,4-Dimethoxy Phenyl | Indazole | Restores metabolic stability while avoiding reactive metabolite formation. cambridgemedchemconsulting.com | General MedChem |

Conjugates and Prodrug Strategies for this compound

A prodrug is an inactive or less active molecule that is converted into the active parent drug in vivo through enzymatic or chemical transformation. nih.govnih.gov This strategy is often employed to overcome poor solubility, permeability, or rapid metabolism. baranlab.org

If a derivative of the title compound were synthesized to include a functional group like a hydroxyl or a carboxylic acid (e.g., by modifying the phenyl ring), various promoieties could be attached.

Ester Prodrugs: A hydroxyl group could be esterified with various acids (e.g., forming a phosphate (B84403) or amino acid ester) to enhance water solubility. Phosphate prodrugs, for instance, are known to have high water solubility. nih.gov

Carbamate (B1207046) Prodrugs: An amino group could be converted into a carbamate to modulate its properties.

Glucuronide Conjugates: Attaching a glucuronide moiety can significantly increase water solubility and potentially target specific transporter proteins. nih.gov

Conjugation involves linking the molecule to another chemical entity, such as a polymer, peptide, or antibody, to alter its distribution, targeting, or duration of action. For example, creating a conjugate with a specific amino acid could leverage amino acid transporters for improved absorption. nih.gov The success of a prodrug or conjugate strategy depends on several factors, including the stability of the linkage, the efficiency of the in vivo cleavage, and the safety of the released promoiety. acs.org

Synthesis of Macromolecular Conjugates

The conjugation of small-molecule compounds to macromolecular carriers, such as polymers, is a widely explored strategy to improve the pharmacokinetic properties of the molecule. ui.ac.idnih.gov These polymer-drug conjugates (PDCs) can enhance the solubility and stability of the conjugated compound, prolong its circulation time, and potentially enable targeted delivery. nih.govacs.org The synthesis of a macromolecular conjugate of this compound would involve the covalent attachment of this molecule to a suitable polymer backbone.

The direct conjugation of this compound presents challenges due to the chemical nature of its functional groups. The vinylic chloride (a chlorine atom attached to a double-bonded carbon) is generally unreactive towards nucleophilic substitution reactions under standard conditions. pw.live Therefore, a more feasible approach involves the chemical modification of the butene chain to introduce a functional group more amenable to established conjugation chemistries.

A common strategy is the conversion of the alkene moiety into a primary or secondary alcohol. For instance, an anti-Markovnikov hydroboration-oxidation of the terminal double bond could yield a primary alcohol. This reaction would convert the 1-butene (B85601) structure into a 1-butanol (B46404) derivative, providing a hydroxyl group for conjugation. Alkenes can react with water in the presence of an acid catalyst to form alcohols, or undergo hydroboration followed by oxidation to yield alcohols. ncert.nic.in This newly introduced hydroxyl group can then be covalently linked to a polymer via an ester bond.

The polymer carrier is a critical component of the PDC. digitellinc.com Ideal polymers are biocompatible, water-soluble, and provide functional groups for drug attachment. Common examples include poly(ethylene glycol) (PEG), dextran, poly(acrylic acid) (PAA), and poly(allylamine hydrochloride) (PAH). acs.orgmit.edu For example, a carboxylate-functionalized polymer like PAA could be activated and reacted with the new hydroxyl group on the modified butene derivative to form an ester linkage. Alternatively, an amine-containing polymer like PAH could be used if the butene derivative is first converted to a carboxylic acid. The conjugation process often employs coupling agents to facilitate the formation of stable bonds like amides or esters. digitellinc.com

| Polymer Carrier | Required Functional Group on Drug Derivative | Resulting Linkage | General Approach |

|---|---|---|---|

| Poly(ethylene glycol) (PEG) | Carboxylic Acid | Ester | Modification of the butene to introduce a carboxylic acid, followed by esterification with PEG-OH. |

| Poly(acrylic acid) (PAA) | Alcohol | Ester | Modification of the butene to an alcohol, followed by esterification with the carboxylic acid groups of PAA. |

| Poly(allylamine hydrochloride) (PAH) | Carboxylic Acid | Amide | Modification of the butene to a carboxylic acid, followed by amide coupling to the amine groups of PAH. acs.org |

| Dextran | Carboxylic Acid | Ester | Activation of dextran's hydroxyl groups or introduction of a linker, followed by reaction with a carboxylic acid derivative of the drug. mit.edu |

Reversible Linker Design for Controlled Release

The connection between the macromolecular carrier and the active compound is a critical design element in PDCs. nih.gov For many applications, it is desirable for the active molecule to be released from the polymer at a specific site of action. This is achieved by incorporating a reversible or cleavable linker that is stable during systemic circulation but breaks in response to a specific trigger in the target microenvironment. digitellinc.combiosynth.com The choice of linker chemistry dictates the release mechanism. nih.gov

pH-Sensitive Linkers: These linkers are designed to hydrolyze in acidic environments. biosynth.com This is advantageous for targeting tumors, which often have a slightly acidic extracellular pH, or for release within acidic cellular compartments like endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0). creative-biolabs.comiris-biotech.de

Hydrazones: Formed by reacting a ketone or aldehyde with a hydrazine (B178648) derivative, acylhydrazone linkers are notably stable at neutral pH (pH 7.4) but hydrolyze rapidly at lower pH values. creative-biolabs.comnih.gov The rate of cleavage can be tuned by modifying the chemical structure of the hydrazone. nih.govacs.org

Other Acid-Labile Linkers: Other examples include cis-aconityl and phosphoramidate (B1195095) linkers, which also exploit acid-catalyzed hydrolysis for drug release. creative-biolabs.comnih.govwsu.edu

Enzyme-Cleavable Linkers: This strategy utilizes linkers containing substrates for enzymes that are overexpressed in diseased tissues. digitellinc.commit.edu This provides high specificity for drug release. biosynth.com

Peptide Linkers: Short peptide sequences can be designed to be substrates for specific proteases. A widely used example is the valine-citrulline (Val-Cit) dipeptide, which is cleaved by the lysosomal enzyme Cathepsin B. ui.ac.idtcichemicals.com Other sequences can target matrix metalloproteinases (MMPs), which are often upregulated in tumors. ui.ac.idmit.edu

β-Glucuronide Linkers: These linkers are cleaved by the enzyme β-glucuronidase, which is found at high concentrations in some tumor microenvironments. creativebiolabs.net

Reduction-Sensitive Linkers: These linkers incorporate a disulfide bond (-S-S-). Disulfide bonds are relatively stable in the bloodstream but are readily cleaved in the reducing environment inside cells, where the concentration of glutathione (B108866) is significantly higher. nih.govbiosynth.com This mechanism facilitates intracellular drug release.

Often, these triggerable linkers are used with a "self-immolative" spacer. creativebiolabs.net This spacer ensures that after the initial cleavage event, a subsequent electronic cascade occurs, leading to the release of the drug in its original, unmodified form. creativebiolabs.netprolynxinc.com

| Linker Type | Cleavage Stimulus | Target Environment | Examples |

|---|---|---|---|

| pH-Sensitive | Low pH | Tumor microenvironment, endosomes, lysosomes | Hydrazone, cis-Aconityl, Phosphoramidate creative-biolabs.comnih.gov |

| Enzyme-Cleavable | Specific Enzymes | Tumor microenvironment, intracellular lysosomes | Val-Cit (Cathepsin B), PLGVR (MMPs), β-Glucuronide ui.ac.idmit.educreativebiolabs.net |

| Reduction-Sensitive | Reducing Agents (e.g., Glutathione) | Intracellular space | Disulfide bonds nih.gov |

Impact of Structural Variations on Mechanistic Profiles and Biological Interactions (Excluding Efficacy/Toxicity)

The biological interactions and mechanistic profile of a compound are intrinsically linked to its three-dimensional structure and electronic properties. Minor structural variations can lead to significant changes in how a molecule interacts with biological targets and how it is processed by metabolic enzymes. wur.nl For analogues of this compound, structural modifications can influence molecular interactions without direct consideration of the ultimate efficacy or toxicity.